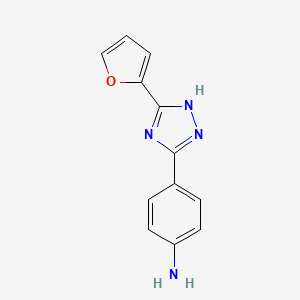

4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline

Description

Properties

IUPAC Name |

4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHPIFUITZWNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of Furan-Triazole-Aniline Compounds using ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan-triazole-aniline scaffold is a privileged structural motif in modern medicinal chemistry. Its unique combination of heterocyclic rings offers a three-dimensional architecture ripe for generating molecular diversity and engaging with a wide array of biological targets. From kinase inhibitors to antimicrobial agents, compounds bearing this core structure are at the forefront of drug discovery. The unambiguous determination of their structure, however, is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these complex organic molecules. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic analysis of furan-triazole-aniline compounds. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular structure and spectral appearance, offers a self-validating experimental workflow, and grounds its claims in authoritative references.

Fundamentals: Spectroscopic Signatures of the Core Moieties

A robust understanding of the final linked structure begins with a clear picture of its constituent parts. The electronic environment of each heterocyclic ring dictates the chemical shifts (δ) and coupling constants (J) of its protons and carbons.

The Furan Moiety

Furan is an electron-rich, five-membered aromatic heterocycle. Its NMR spectrum is highly characteristic.

-

¹H NMR: The protons on a furan ring are found in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton adjacent to the oxygen (α-proton, H2/H5) is the most deshielded and appears furthest downfield (closer to δ 7.4 ppm), while the β-protons (H3/H4) are more shielded and appear upfield (around δ 6.4 ppm).[1][2]

-

¹³C NMR: The carbon atoms adjacent to the oxygen (C2/C5) are significantly deshielded and resonate around δ 140-150 ppm. The C3/C4 carbons are more shielded, appearing around δ 110-120 ppm.[2][3]

Substitution on the furan ring will perturb these values predictably. Electron-withdrawing groups will shift signals downfield, while electron-donating groups will cause an upfield shift.

The 1,2,3-Triazole Moiety

The 1,2,3-triazole ring, commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a stable, aromatic five-membered ring. Its NMR signature is often simple but highly informative.

-

¹H NMR: In a typical 1,4-disubstituted triazole, there is a single, sharp singlet for the triazole proton (H5), which usually appears in the range of δ 7.5-8.5 ppm.[4][5] Its precise location is sensitive to the electronic nature of the substituents at the N1 and C4 positions.

-

¹³C NMR: The two carbon atoms of the triazole ring can be observed between δ 120-150 ppm.[6] The substituted C4 is typically further downfield than the CH carbon (C5). 2D NMR techniques are essential for unambiguous assignment.[7]

The Aniline Moiety

The aniline ring is a benzene ring substituted with an amino group (-NH₂), which is a strong electron-donating group. This has a profound effect on the NMR spectrum.

-

¹H NMR: The -NH₂ protons are exchangeable and can appear as a broad singlet over a wide range, which can be confirmed by a D₂O exchange experiment. The aromatic protons are shifted upfield compared to benzene (δ 7.26 ppm). The ortho (H2/H6) and para (H4) protons are more shielded than the meta (H3/H5) protons due to the resonance effect of the amino group.

-

¹³C NMR: The amino group strongly shields the attached carbon (C1, the ipso-carbon) and the ortho and para carbons. The ipso-carbon appears around δ 140-150 ppm, while the ortho and para carbons are found significantly upfield, often in the δ 115-120 ppm range.[8] The meta carbons are less affected and appear near δ 130 ppm.[9]

The Complete Picture: Assembling the Furan-Triazole-Aniline Scaffold

Connecting these three moieties creates a conjugated system where the electronic properties of one ring influence the others. The key to solving the structure lies in using a suite of NMR experiments to piece together the molecular puzzle. The most crucial technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals correlations between protons and carbons that are two or three bonds away.[10][11]

Table 1: Typical Chemical Shift Ranges for Furan-Triazole-Aniline Scaffolds

| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Furan | Hα (2/5) | 7.3 - 7.6 | 142 - 148 |

| Hβ (3/4) | 6.3 - 6.6 | 110 - 118 | |

| 1,2,3-Triazole | H5 | 7.8 - 8.8 | 120 - 128 (C5) |

| - | - | 140 - 150 (C4) | |

| Aniline | NH₂ | Variable (broad) | - |

| H-ortho | 6.6 - 7.0 | 114 - 119 | |

| H-meta | 7.0 - 7.4 | 128 - 132 | |

| H-para | 6.8 - 7.2 | 117 - 122 | |

| C-ipso | - | 145 - 155 |

Note: These are approximate ranges. Actual values are highly dependent on substitution and solvent.

A Self-Validating Experimental Workflow for Structural Elucidation

To ensure scientific integrity, a multi-step, self-validating NMR protocol is essential. This approach uses cross-verification between different experiments to build an unshakeable structural assignment.

Detailed Experimental Protocol

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry, high-quality NMR tube.[13][14] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile -NH protons.

-

Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[13]

-

-

Data Acquisition :

-

Step 1: ¹H NMR. Acquire a standard 1D proton spectrum. This initial spectrum serves to verify sample purity, concentration, and to identify all proton signals.

-

Step 2: ¹³C{¹H} NMR & DEPT-135. Acquire a proton-decoupled carbon spectrum. Follow this with a DEPT-135 experiment, which is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT-135 spectra.

-

Step 3: 2D COSY. Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH), revealing the proton-proton connectivity within each ring system.[11]

-

Step 4: 2D HSQC. Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton directly to the carbon it is attached to, providing definitive ¹JCH correlations.[15] This is a highly sensitive and indispensable experiment for assigning carbon resonances.[16]

-

Step 5: 2D HMBC. Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the cornerstone experiment for determining the overall molecular structure. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH), allowing you to "walk" across the molecule and connect the individual furan, triazole, and aniline fragments.[17][18]

-

Workflow Visualization

The logical flow of this self-validating system can be visualized as follows:

Case Study: Elucidating a Hypothetical Structure

Consider the hypothetical molecule: 4-(4-(furan-2-yl)-1H-1,2,3-triazol-1-yl)aniline .

The key to confirming this structure is the HMBC experiment, which will show the critical correlations linking the three rings.

Interpretation Logic:

-

Aniline to Triazole Link: A correlation from the ortho protons of the aniline ring (around δ 7.0 ppm) to the ipso-carbon of the triazole ring (the carbon attached to the nitrogen, C4, ~δ 145 ppm) is definitive proof of the N-C bond between these two rings.

-

Furan to Triazole Link: A correlation from the triazole proton (H5, ~δ 8.2 ppm) to the substituted carbon of the furan ring (C2, ~δ 148 ppm) confirms their connectivity.

-

Cross-Validation: A reciprocal correlation from one of the furan protons to the C4 of the triazole ring further solidifies the assignment.

By systematically analyzing these long-range correlations, in conjunction with the direct one-bond information from the HSQC and the proton-proton coupling from the COSY, the complete and unambiguous structure can be determined with a high degree of confidence.

Conclusion

The NMR analysis of furan-triazole-aniline compounds is a systematic process that relies on a foundational understanding of the spectral properties of each constituent ring. By employing a comprehensive and self-validating workflow that integrates 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can achieve unambiguous structural elucidation. This analytical rigor is not merely an academic exercise; it is a critical component of drug discovery and development, ensuring that biological data is correctly attributed and that the path to new therapeutics is built on a solid chemical foundation.

References

-

García-Álvarez, A., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Available at: [Link]

-

Issa, Y. M., et al. (2009). ¹H NMR, ¹³C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons. Available at: [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available at: [Link]

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Zeitschrift für Naturforschung B. (n.d.). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available at: [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation Guidelines. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of synthetic compounds by NMR spectroscopy. Available at: [Link]

-

Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Data for triazole 1. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Antimicrobial Screening of 5-(Furan-2-yl)-1,2,4-Triazole Derivatives

Introduction: The Therapeutic Potential of Furan-Triazole Scaffolds

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of pharmacophore design. Among these, the 1,2,4-triazole nucleus is a privileged scaffold, renowned for its broad spectrum of biological activities.[1][2] When coupled with a furan ring, a five-membered aromatic heterocycle, the resulting 5-(furan-2-yl)-1,2,4-triazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][4][5]

The antimicrobial action of triazole-based compounds, particularly in fungi, is often attributed to the inhibition of lanosterol 14α-demethylase.[6] This key enzyme is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] Its disruption leads to increased membrane permeability and, ultimately, cell lysis and death.[6] While this provides a foundational mechanistic hypothesis, comprehensive in vitro screening is the critical first step to identify and characterize the antimicrobial efficacy of newly synthesized derivatives.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial properties of 5-(furan-2-yl)-1,2,4-triazole derivatives. The protocols are grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[9][10]

Logical Workflow for Antimicrobial Screening

A systematic screening cascade is essential for the efficient evaluation of novel compounds. The process begins with a broad, qualitative assessment to identify active compounds, followed by quantitative methods to determine the potency and spectrum of activity.

Caption: High-level workflow for screening furan-triazole derivatives.

Part 1: Preliminary Screening - Agar Well Diffusion Assay

Application Note

The agar well diffusion method is a widely used, cost-effective preliminary test to screen for antimicrobial activity.[11][12] Its primary advantage lies in its simplicity and ability to test multiple compounds against a single microorganism simultaneously.[11] The principle is straightforward: the test compound diffuses from a well through a solidified agar medium inoculated with a standardized microbial lawn.[13] If the compound is active, it will inhibit microbial growth, resulting in a clear area or "zone of inhibition" around the well.[14] The diameter of this zone provides a qualitative or semi-quantitative indication of the compound's potency.[11]

Causality Behind Choices:

-

Why Mueller-Hinton Agar (MHA)? MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria as recommended by CLSI and EUCAST.[15][16] Its composition is well-defined, it has good batch-to-batch reproducibility, and it is low in inhibitors of common antimicrobials (e.g., sulfonamides).

-

Why Standardize the Inoculum? The density of the microbial inoculum is a critical variable. A lawn that is too dense can mask the activity of a moderately effective compound, while a sparse lawn can exaggerate the zone of inhibition. Standardization to the 0.5 McFarland turbidity standard ensures a consistent bacterial density (approximately 1.5 x 10⁸ CFU/mL), leading to reproducible results.[17]

Protocol: Agar Well Diffusion

Materials:

-

5-(furan-2-yl)-1,2,4-triazole derivatives

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mueller-Hinton Agar (MHA) plates (90 mm)

-

Sterile saline (0.85% NaCl)

-

Test microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Positive control antibiotic discs (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Incubator (35-37°C)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of each furan-triazole derivative at a high concentration (e.g., 10 mg/mL) in sterile DMSO. Ensure complete dissolution.

-

Rationale: DMSO is a common solvent for water-insoluble organic compounds. Using a high concentration stock allows for minimal solvent volume in the final assay, reducing potential toxicity from the solvent itself.

-

-

Inoculum Preparation:

-

Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

-

Suspend the colonies in sterile saline.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a nephelometer.[17]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

-

Rotate the swab firmly against the upper inside wall of the tube to remove excess liquid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

-

-

Well Preparation and Application:

-

Using a sterile cork borer, aseptically punch uniform wells into the inoculated agar.

-

Carefully remove the agar plugs.

-

Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.[13]

-

In separate wells, add the positive control (e.g., a standard antibiotic solution) and a negative control (sterile DMSO) to validate the assay.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

-

Part 2: Quantitative Analysis - Broth Microdilution for MIC & MBC Determination

Application Note

Once "hit" compounds are identified, a quantitative assessment is necessary. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[18] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after overnight incubation.[19][20] This method is performed in 96-well microtiter plates, allowing for efficient testing of serial dilutions of multiple compounds.[21]

Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be established. The MBC is the lowest concentration of an antimicrobial that results in a 99.9% reduction (a 3-log₁₀ decrease) of the initial microbial population.[22][23] Determining the MBC is crucial to differentiate between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the bacteria).[23]

Causality Behind Choices:

-

Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The activity of some antimicrobials can be significantly affected by the concentration of divalent cations (Ca²⁺ and Mg²⁺). CAMHB is standardized to contain physiological concentrations of these ions, ensuring more accurate and clinically relevant MIC values.

-

Why a Final Inoculum of 5 x 10⁵ CFU/mL? This specific inoculum density is a CLSI-recommended standard.[24] A higher density can lead to falsely elevated MIC values, while a lower density can result in falsely low values. It represents a balance that provides robust growth in control wells while remaining sensitive to the action of the antimicrobial agent.

Protocol: Broth Microdilution (MIC)

Materials:

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds and controls (prepared as stock solutions)

-

Standardized microbial inoculum (prepared as in the diffusion assay, then diluted in CAMHB)

-

Multichannel pipette

-

Plate reader (optional, for OD measurements)

-

Resazurin dye (optional, for viability indication)

Procedure:

-

Plate Preparation:

-

Dispense 100 µL of CAMHB into all wells of a 96-well plate.[25]

-

Add an additional 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

-

Self-Validation: Leave the last column (e.g., column 12) with only broth to serve as a sterility control. One well or row should be designated as a growth control (broth + inoculum, no compound).

-

-

Serial Dilution:

-

Using a multichannel pipette, transfer 100 µL from column 1 to column 2.

-

Mix thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution across the plate to column 10.

-

Discard the final 100 µL from column 10. This leaves column 11 as a growth control (no compound).

-

-

Inoculation:

-

Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

-

Add 100 µL of this final inoculum to all wells from column 1 to 11. This dilutes the compound and the inoculum by a factor of two, resulting in the target inoculum of 5 x 10⁵ CFU/mL and the final desired compound concentrations.[25]

-

Do not add inoculum to the sterility control wells (column 12).

-

-

Incubation and MIC Reading:

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 18-24 hours.[26]

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.[27] Alternatively, read the optical density (OD₆₀₀) with a plate reader before and after incubation.[26]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 10. EUCAST: EUCAST - Home [eucast.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistnotes.com [chemistnotes.com]

- 13. mdpi.com [mdpi.com]

- 14. hereditybio.in [hereditybio.in]

- 15. szu.gov.cz [szu.gov.cz]

- 16. nih.org.pk [nih.org.pk]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 20. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. bmglabtech.com [bmglabtech.com]

- 23. emerypharma.com [emerypharma.com]

- 24. cgspace.cgiar.org [cgspace.cgiar.org]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. protocols.io [protocols.io]

- 27. idexx.dk [idexx.dk]

Application Notes & Protocols: A Framework for the Preclinical Evaluation of Novel Furan-Triazole Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Furan-Triazole Compounds

The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The furan and triazole moieties, when combined, create a unique structural motif with significant potential for therapeutic intervention. Furan-triazole derivatives have been reported to exhibit a wide range of biological activities, including notable anticancer properties.[1] These compounds can exert their effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key enzymes essential for tumor growth and proliferation.[2][3][4]

This guide, designed for researchers in oncology and drug development, provides a comprehensive, multi-phased experimental framework for the systematic in vitro evaluation of novel furan-triazole compounds. The protocols herein are designed to be robust and self-validating, moving from broad cytotoxicity screening to detailed mechanistic and functional characterization. By explaining the causality behind each experimental choice, this document serves as both a practical manual and a strategic guide for assessing the therapeutic potential of a new chemical entity.

Strategic Experimental Workflow: A Phased Approach

A systematic evaluation is critical to efficiently identify promising lead compounds. We propose a phased screening cascade that progresses from general cytotoxicity to specific mechanistic and functional endpoints. This approach ensures that resources are focused on compounds with the most desirable biological profiles.

Caption: Phased experimental workflow for furan-triazole compound evaluation.

Phase 1: Core Protocol for Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: The initial step is to determine the concentration-dependent cytotoxic effect of the compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cell viability based on mitochondrial metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[6] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, PC3 for prostate, A549 for lung) to ~80% confluency.

-

Trypsinize and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each furan-triazole compound in sterile DMSO.

-

Perform serial dilutions of the compounds in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple crystals.[7]

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100[9]

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM)[2] |

| Furan-Triazole-A | MCF-7 (Breast) | 48 | 4.06 |

| Furan-Triazole-A | PC3 (Prostate) | 48 | 26.0[3][10] |

| Furan-Triazole-B | MCF-7 (Breast) | 48 | 2.96 |

| Furan-Triazole-B | PC3 (Prostate) | 48 | 15.8 |

| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.85 |

Phase 2: Mechanistic Investigation Protocols

Compounds demonstrating potent cytotoxicity (low µM IC50 values) should be advanced to mechanistic studies to understand how they kill cancer cells.

Apoptosis Induction via Annexin V/PI Staining

Scientific Rationale: Apoptosis is a key mechanism of action for many successful chemotherapeutics.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells where membrane integrity is compromised.[14] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13]

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with the furan-triazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically provided in commercial kits) at a concentration of 1x10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use FITC (green fluorescence) and PI (red fluorescence) channels.

Cell Cycle Arrest Analysis

Scientific Rationale: Many anticancer drugs function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[2][4] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content within a population of cells. This enables the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces arrest at a specific checkpoint.[15]

Protocol: Propidium Iodide Cell Cycle Analysis

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.

-

Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[16][17]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The PI solution typically contains 50 µg/mL PI and 0.1% Triton X-100 in PBS, while the RNase A (100 µg/mL) is crucial for degrading RNA to prevent its staining.[16][18]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

-

Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use software to model the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M[2] |

| Vehicle Control | 65.2% | 20.5% | 14.3% |

| Furan-Triazole-A (IC50) | 25.8% | 18.1% | 56.1% |

Phase 3: Functional Cellular Assays

These assays assess the impact of the compounds on key cancer phenotypes like metastasis.

Cell Migration (Wound Healing / Scratch Assay)

Scientific Rationale: The ability of cancer cells to migrate is fundamental to metastasis.[19] The wound healing assay is a simple, effective method to study collective cell migration in vitro. A "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[19][20] It is an excellent tool for screening compounds that may inhibit this process.[19]

Protocol: Wound Healing Assay

-

Monolayer Formation: Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound down the center of the monolayer.[21]

-

Washing and Treatment: Gently wash the well with PBS to remove detached cells. Replace with fresh, low-serum medium containing the furan-triazole compound at a sub-lethal concentration (e.g., 0.25x IC50) to minimize confounding effects from cytotoxicity. Include a vehicle control.

-

Imaging: Immediately capture an image of the scratch at 0 hours using a phase-contrast microscope. Place the plate back in the incubator.

-

Time-Course Analysis: Acquire images of the same field of view at subsequent time points (e.g., 8, 16, 24 hours).

-

Quantification: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.[22]

Cell Invasion (Transwell Assay)

Scientific Rationale: Cell invasion requires cells to migrate through the extracellular matrix (ECM), a key step in metastasis. The Transwell assay, also known as the Boyden chamber assay, models this process. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum). Invasive cells degrade the matrix and migrate through the pores, and the number of cells that reach the bottom of the membrane can be quantified.[23]

Protocol: Transwell Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (typically 8 µm pore size) with serum-free medium.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 50,000-100,000 cells into the upper chamber of the insert. The medium in the upper chamber should contain the test compound at a sub-lethal concentration.

-

Chemoattraction: Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal and Fixation: After incubation, use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane. Fix the cells that have invaded to the bottom of the membrane with 70% ethanol or methanol for 10-15 minutes.[24]

-

Staining and Quantification: Stain the fixed cells with a dye such as Crystal Violet. After washing and drying, count the stained cells in several microscopic fields. Alternatively, the dye can be eluted and quantified by measuring its absorbance.[25]

Phase 4: Target Pathway Analysis

For lead compounds, it is crucial to investigate the molecular pathways being modulated.

Protein Expression by Western Blotting

Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, providing direct evidence of pathway modulation.[26] If a compound induces apoptosis, for instance, one would expect to see changes in the expression levels of key regulatory proteins like the anti-apoptotic Bcl-2, the pro-apoptotic Bax, and the executioner caspases (e.g., cleaved Caspase-3).

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.[27]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Gene Expression by Quantitative PCR (qPCR)

Scientific Rationale: Quantitative PCR is a highly sensitive technique used to measure the expression levels of specific genes.[28] It can be used to determine if a furan-triazole compound alters the transcription of genes involved in cancer progression, such as those related to cell cycle control (e.g., CDKN1A), apoptosis (e.g., BCL2, BAX), or metastasis.

Protocol: RT-qPCR

-

RNA Extraction: Treat cells with the compound and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Set up the qPCR reaction using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.[29]

-

Data Analysis: The amplification of the target gene is monitored in real-time. The cycle threshold (Cq) value is used to determine the initial amount of template. Normalize the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH) and calculate the fold change in expression using the ΔΔCq method.[30]

Conclusion

The experimental framework detailed in these application notes provides a systematic and robust methodology for the preclinical in vitro characterization of novel furan-triazole compounds. By progressing through a logical sequence of assays—from broad cytotoxicity screening to specific mechanistic, functional, and pathway analyses—researchers can efficiently identify promising drug candidates and build a comprehensive understanding of their biological activity. Adherence to these validated protocols, including the use of appropriate controls and quantitative endpoints, will ensure the generation of high-quality, reproducible data essential for advancing new anticancer agents toward clinical development.

References

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. Available at: [Link]

-

Al-Majidi, S. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7215. Available at: [Link]

-

Koprubasi, C., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics, 42(1), 1-16. Available at: [Link]

-

Karim, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2674. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(3), 1083. Available at: [Link]

-

Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry, 65(13), 1-8. Available at: [Link]

-

Taha, M., et al. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 354(10), 2100151. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

-

Springer Nature Experiments. (2025). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Chen, X., et al. (2016). Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity. Anticancer Agents in Medicinal Chemistry, 16(3), 377-386. Available at: [Link]

-

Naqvi, A. A. T., et al. (2018). Gene Expression Detection Assay for Cancer Clinical Use. BioMed Research International, 2018, 3821789. Available at: [Link]

-

O'Connor, D., & Pillai, M. G. (2022). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2434, 107-117. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available at: [Link]

-

Jayalekshmi, D. S., & Krishnan, L. K. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2279, 79-84. Available at: [Link]

-

R, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 66-69. Available at: [Link]

-

University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

-

Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100. Available at: [Link]

-

Takara Bio. (n.d.). Gene expression quantification for cancer biomarkers. Available at: [Link]

-

Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Available at: [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

-

Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Available at: [Link]

-

ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Available at: [Link]

-

National Cancer Institute. (n.d.). Evaluation using Western Blot - STANDARD OPERATING PROCEDURE. Available at: [Link]

-

Laible, M., et al. (2018). Gene expression by RT-qPCR. Bio-protocol, 8(12), e2893. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

-

Bio-protocol. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available at: [Link]

-

protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Available at: [Link]

-

Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Available at: [Link]

-

Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Available at: [Link]

-

ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Available at: [Link]

-

University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. japsonline.com [japsonline.com]

- 10. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. amhsr.org [amhsr.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. Wound healing assay | Abcam [abcam.com]

- 20. clyte.tech [clyte.tech]

- 21. med.virginia.edu [med.virginia.edu]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchhub.com [researchhub.com]

- 26. blog.championsoncology.com [blog.championsoncology.com]

- 27. antibodies.cancer.gov [antibodies.cancer.gov]

- 28. Gene expression quantification for cancer biomarkers [takarabio.com]

- 29. sg.idtdna.com [sg.idtdna.com]

- 30. bio-protocol.org [bio-protocol.org]

Application Notes & Protocols for the Development of Furan-Based Compounds as Potential Therapeutic Agents

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Furan Scaffold - A Versatile Core in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic characteristics and structural rigidity have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Furan derivatives are prevalent in nature and form the core of numerous FDA-approved drugs, demonstrating their profound therapeutic relevance.[2] This is due in part to the furan moiety's ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, a strategy often employed to modulate a compound's metabolic stability, solubility, and receptor binding interactions.[1][3]

This guide delves into the multifaceted world of furan-based drug development, outlining the strategic considerations, synthetic methodologies, and biological evaluation protocols necessary to advance these promising compounds from concept to preclinical candidates. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Therapeutic Landscape of Furan Derivatives

The furan scaffold is a versatile pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities.[4][5][6] This has spurred their development as treatments for a wide range of diseases.[2] The relative ease of modifying the furan ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, which is critical for enhancing efficacy and minimizing toxicity.[2] A slight alteration in the substitution pattern on the furan ring can significantly alter its biological activity.

The diverse pharmacological properties of furan derivatives solidify their importance in the pharmaceutical field and encourage further exploration for innovative therapeutic agents.[4]

Table 1: Selected Pharmacological Activities of Furan-Based Compounds

| Therapeutic Area | Activity Profile | Examples of Furan-Containing Drugs/Candidates |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | Nitrofurantoin (Urinary Tract Infections)[4], Ceftiofur (Veterinary Antibacterial)[7], Furan-substituted spirothiazolidinones (Anti-influenza)[8] |

| Inflammation & Pain | Anti-inflammatory, Analgesic | Rofecoxib (Withdrawn NSAID)[7], 1-furan-2-yl-3-pyridin-2-yl-propenone (Potent analgesic)[9] |

| Oncology | Anticancer, Cytotoxic | Furan-fused chalcones, Furan-based tubulin polymerization inhibitors[1][10] |

| Gastrointestinal | Anti-ulcer | Ranitidine (Withdrawn H2 Blocker)[4][5] |

| Cardiovascular | Diuretic, Antiarrhythmic | Furosemide (Loop Diuretic)[4][5], Dronedarone (Antiarrhythmic)[11] |

| Central Nervous System | Antidepressant, Anxiolytic, Anticonvulsant | Various substituted furan derivatives show promise in CNS disorders.[7] |

A Strategic Workflow for Furan-Based Drug Discovery

The development of a novel therapeutic agent is a systematic, multi-stage process. The following workflow illustrates the key phases, from initial concept to preclinical evaluation, tailored for the discovery of furan-based compounds.

Caption: A generalized workflow for the discovery and development of furan-based therapeutic agents.

Protocol: Synthesis of a 2,5-Disubstituted Furan via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[12] This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.

Rationale: This method is chosen for its reliability and high yield. The acid catalyst facilitates the intramolecular cyclization and subsequent dehydration of the diketone to form the stable aromatic furan ring.

Materials:

-

Hexane-2,5-dione (1,4-diketone)

-

p-Toluenesulfonic acid (TsOH) or another acid catalyst like sulfuric acid

-

Toluene (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Round-bottom flask

-

Dean-Stark apparatus or a condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add hexane-2,5-dione (e.g., 11.4 g, 0.1 mol) and toluene (50 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.2 g).

-

Reflux: Heat the mixture to reflux using the heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product, 2,5-dimethylfuran, can be purified by distillation if necessary.

-

Characterization: Confirm the structure of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful formation of the product is confirmed by the disappearance of the starting diketone (monitored by TLC) and the collection of the theoretical amount of water in the Dean-Stark trap. Spectroscopic analysis provides final structural confirmation.

Protocol: In Vitro Cytotoxicity Evaluation Using the MTT Assay

Many furan-based compounds have demonstrated promising anticancer activity.[10] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for potential cytotoxic agents.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test furan-based compound, dissolved in DMSO to create a stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-based test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The assay's validity is confirmed by a clear dose-response curve for the test compound and the positive control, and high viability (>95%) in the vehicle control wells compared to the blank.

Elucidating the Mechanism of Action: A Critical Step

Identifying a compound's potency is only the first step. Understanding its mechanism of action (MoA) is crucial for rational drug development. For anticancer agents, a key question is whether they induce apoptosis (programmed cell death). Several furan derivatives have been shown to induce cell cycle arrest and apoptosis.[10]

The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for cytotoxic drugs. The diagram below illustrates this pathway, which can be activated by furan-based compounds that inhibit tubulin polymerization, leading to mitotic arrest.[10]

Caption: The intrinsic apoptosis pathway induced by a furan-based cytotoxic agent.

Preclinical Considerations: Navigating ADME and Toxicology

While the furan scaffold offers significant therapeutic potential, it is not without challenges. A critical aspect of preclinical development is assessing the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity.

Some furan-containing compounds are known to be hepatotoxic due to metabolic activation.[13] The furan ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enedials, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.[1][13] Therefore, early-stage in vitro toxicology screening (e.g., using liver microsomes) is essential to identify and mitigate potential liabilities, guiding the chemical optimization process toward safer and more effective drug candidates.

References

- Pharmacological activity of furan derivatives. (2024). Vertex AI Search.

- Gangurde Punam Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. Available at: [Link]

-

Clinically approved drugs containing furan ring. (n.d.). ResearchGate. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. Available at: [Link]

-

Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). PubMed Central. Available at: [Link]

-

Chemistry and Therapeutic Aspect of Furan: A Short Review. (2015). ResearchGate. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Available at: [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Institutes of Health. Available at: [Link]

-

Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. (n.d.). Slideshare. Available at: [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. Available at: [Link]

-

Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. (2021). PubMed. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Available at: [Link]

-

Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Available at: [Link]

-

Toxicogenomics Case Study: Furan. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Available at: [Link]

-

Natural and Synthetic Furanones with Anticancer Activity. (2025). ResearchGate. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). ijrti. Available at: [Link]

-

Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]

-

Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 7. ijabbr.com [ijabbr.com]

- 8. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 13. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazole Derivatives

Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Tool

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." This five-membered heterocycle, containing three nitrogen atoms, is a cornerstone in the design of numerous clinically approved drugs.[1][2] Its unique physicochemical properties—including its dipole character, capacity for hydrogen bonding, metabolic stability, and rigidity—allow it to interact with a wide array of biological receptors with high affinity.[1] This versatility has led to the development of 1,2,4-triazole derivatives with a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[2][3]

The rational design of these potent molecules is increasingly driven by computational methods, among which molecular docking is paramount. Molecular docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a triazole derivative) when bound to the active site of another (a receptor, typically a protein).[4] By simulating this interaction, we can gain profound insights into the molecular basis of a drug's mechanism of action, predict the binding strength of novel compounds, and guide the synthesis of more potent and selective drug candidates.

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 1,2,4-triazole derivatives. Moving beyond a simple list of steps, we will delve into the causality behind each experimental choice, ensuring a robust and self-validating workflow suitable for researchers, scientists, and drug development professionals.

Part I: Strategic Foundations for a Meaningful Docking Study

Before any simulation is run, a successful docking campaign is built on a solid strategic foundation. This involves understanding the ligand, selecting an appropriate biological target, and choosing the right computational tools.

The Pharmacophoric Power of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole moiety is not merely a structural component; it is an active pharmacophore. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, a critical feature for anchoring a molecule within a protein's active site. This is exemplified by the antifungal drug Fluconazole, where the triazole nitrogen coordinates with the heme iron atom in the active site of lanosterol 14-α-demethylase (CYP51), inhibiting ergosterol biosynthesis in fungi.[1][5] Similarly, in the anticancer drug Letrozole, the triazole ring is essential for its inhibitory action on the aromatase enzyme.[6][7] Understanding these potential interactions is key to interpreting docking results effectively.

Identifying and Validating Biological Targets

The choice of a biological target is the most critical decision in a docking study. For 1,2,4-triazole derivatives, a wealth of literature points to several well-established targets depending on the desired therapeutic effect:

-

Anticancer: Aromatase, Tubulin, and various Kinases (e.g., EGFR).[6][8]

-

Antimicrobial: Dihydropteroate Synthase, Penicillin-Binding Proteins.[9][10]

-

Antitubercular: Cytochrome P450 CYP121.[11]

Causality: The selection of a target must be evidence-based. A target is typically chosen because it is a key component in a disease pathway, and its inhibition or modulation by a small molecule is expected to produce a therapeutic effect. The three-dimensional structure of the target protein must be available in a public database like the Protein Data Bank (PDB) to be used for docking.

Selecting the Right Computational Tools

A variety of software is available for molecular docking. For this guide, we will focus on a combination of widely used, validated, and largely open-source tools that provide an excellent balance of accuracy, speed, and accessibility.

-

Docking Engine: AutoDock Vina. Chosen for its improved accuracy and speed over its predecessor, AutoDock 4. It uses a sophisticated gradient-optimization method for its local search, making it highly efficient.[12]

-

Preparation & Analysis: AutoDock MGL-Tools, UCSF Chimera/ChimeraX. These tools are essential for preparing the protein and ligand files (creating the PDBQT format required by Vina) and for visualizing the results.[13][14][15]

-

Visualization: Biovia Discovery Studio, PyMOL. These programs are invaluable for high-quality visualization of docking poses and for detailed analysis of non-covalent interactions.[16][17]

Part II: A Step-by-Step Protocol for a Self-Validating Docking Workflow

This section details a rigorous, reproducible protocol. Each step is designed to build upon the last, incorporating checkpoints to ensure the integrity of the simulation.

Overall Docking Workflow

The entire process can be visualized as a logical sequence, from initial data preparation to the final analysis and validation.

Caption: High-level workflow for a molecular docking study.

Protocol 1: Receptor Preparation

Objective: To prepare the target protein structure for docking by cleaning it, adding necessary atoms, and converting it to the required file format.

Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that are not relevant to the docking study and can interfere with the calculation.[18] Furthermore, PDB files lack hydrogen atoms, which are essential for calculating interactions like hydrogen bonds. Partial atomic charges are also required by the docking force field to calculate electrostatic interactions.[19]

Steps:

-

Obtain Protein Structure: Download the crystal structure of your target protein from the . Choose a high-resolution structure (<2.5 Å) that, if possible, is co-crystallized with a known inhibitor. This provides a reference for the binding site.

-

Clean the PDB File:

-

Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[20]

-

Remove all water molecules (heteroatom records named HOH).

-

Remove any co-factors, ions, or ligands present in the crystal structure, unless a specific ion or cofactor is known to be essential for binding.

-

If the protein has multiple chains (e.g., it's a dimer or tetramer), retain only the chain that contains the active site of interest.[13]

-

Save this cleaned protein structure as a new PDB file.

-

-

Prepare Receptor in AutoDockTools (ADT):

-

Open the cleaned PDB file in ADT.

-

Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. This adds hydrogens only to polar atoms (like N, O, S), which are most relevant for docking interactions.

-

Go to Edit -> Charges -> Add Charges. Use the Gasteiger method.

-

Go to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will automatically detect the root and set up rotatable bonds.

-

Save the prepared receptor in the required format: File -> Save -> Write PDBQT.

-

Protocol 2: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of the 1,2,4-triazole derivative and prepare it for docking.

Rationale: Docking requires a 3D representation of the ligand. Starting from a 2D drawing, we must generate a reasonable 3D conformation. Energy minimization is performed to relieve any steric strain in the initial 3D model, resulting in a more realistic, low-energy starting structure.[18][21] ADT then defines the rotatable bonds, which allows the docking program to explore different conformations of the ligand flexibly.

Steps:

-

Obtain/Draw Ligand: Draw the 2D structure of your 1,2,4-triazole derivative using software like ChemDraw or MarvinSketch, or download it from a database like PubChem.

-

Generate 3D Structure: Use a program like OpenBabel or the features within your chemical drawing software to convert the 2D structure into a 3D model. Save this as a .mol or .pdb file.

-

Prepare Ligand in AutoDockTools (ADT):

-

Open the 3D ligand file in ADT (Ligand -> Input -> Open).

-

ADT will automatically add hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.

-

Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions to manually inspect and confirm the rotatable bonds. The triazole ring itself is rigid and should not have internal rotatable bonds.

-

Save the prepared ligand in the required format: Ligand -> Output -> Save as PDBQT.

-

Protocol 3: Grid Generation and Docking Execution

Objective: To define the search space for the docking simulation and run AutoDock Vina.

Rationale: The docking algorithm does not search the entire protein. Instead, it focuses on a user-defined cubic area called the "grid box".[12] The size and center of this box are critical. It must be large enough to encompass the entire binding site and allow the ligand to move and rotate freely, but not so large that it becomes computationally inefficient and leads to irrelevant results.

Steps:

-

Define the Binding Site:

-

If your protein was co-crystallized with a ligand, the binding site is easily defined around the position of that original ligand.

-

If not, you can use servers like CASTp or identify conserved pockets from literature.

-

-

Set Up the Grid Box in ADT:

-

With your prepared receptor loaded, go to Grid -> Grid Box.

-

A box will appear on the screen. Adjust the center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the binding site. A good starting point is a box that extends about 10-12 Å beyond the boundaries of the known ligand.

-

Record the center and size coordinates. These are essential for the Vina configuration file.

-

-

Create the Vina Configuration File:

-

Create a text file (e.g., conf.txt).

-

Enter the paths to your prepared files and the grid box parameters.

-

-

Run AutoDock Vina:

-

Open a command line or terminal.

-

Navigate to the directory containing your files.

-

Execute the command: vina --config conf.txt --log log.txt

-

Protocol 4: Post-Docking Analysis and Validation

Objective: To interpret the docking results, visualize the interactions, and validate the protocol's accuracy.

Rationale: The output of a docking run is a set of predicted binding poses and their associated scores.[22] The score (binding affinity) provides a quantitative estimate of binding strength, while the pose reveals the specific 3D orientation and interactions. Visual inspection is crucial to determine if the predicted binding mode is chemically sensible.[23][24] Protocol validation by re-docking is a critical quality control step; if the software cannot reproduce a known experimental pose, its predictions for unknown ligands are unreliable.[25]

Steps:

-

Analyze Docking Scores:

-

Open the output log file (log.txt). AutoDock Vina will report the binding affinity (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.

-

-

Visualize Binding Poses:

-

Open your prepared receptor PDBQT file in a visualization tool like PyMOL or Discovery Studio.

-

Load the Vina output file (ligand_out.pdbqt), which contains the coordinates for the predicted binding poses.

-

Analyze the top-scoring pose. Examine its position in the active site and its interactions with nearby amino acid residues.

-

-

Identify Key Interactions:

-

Use the visualization software's tools to identify:

-

Hydrogen Bonds: Look for dashed lines between the triazole nitrogens (or other H-bond donors/acceptors on your derivative) and protein residues.

-

Hydrophobic Interactions: Identify non-polar parts of your ligand in close contact with hydrophobic residues (e.g., Val, Leu, Ile, Phe).

-

Pi-Interactions: Look for stacking of the triazole ring with aromatic residues like Phe, Tyr, or Trp.

-

-

Generate a 2D interaction diagram for clear representation in reports.

-

-

Protocol Validation via Re-docking:

-

Objective: To confirm your docking protocol can accurately reproduce a known binding pose.

-

Procedure:

-

Take the native ligand that was co-crystallized with your protein.

-

Prepare this native ligand using Protocol 2.

-

Dock it back into its own receptor using Protocol 3.

-

Compare the top-scoring pose from your re-docking experiment with the original pose from the PDB file.

-

-

Analysis: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked ligand and the crystal ligand.

-

Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.

-

Caption: Workflow for validating a molecular docking protocol.